

A Technical Guide to the Spectroscopic Characterization of 1-(4-Iodophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 1-(4-Iodophenyl)-1H-Pyrazole

Cat. No.: B1305950

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Introduction

1-(4-Iodophenyl)-1H-pyrazole is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthetic compound intended for research and development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **1-(4-Iodophenyl)-1H-pyrazole**. The information herein is compiled from spectral data of closely related analogs and established principles of spectroscopic interpretation.

Disclaimer on Data

The spectroscopic data presented in this guide are based on published data for structurally similar compounds, as a complete experimental dataset for **1-(4-Iodophenyl)-1H-pyrazole** is not available in the cited literature. This information should, therefore, be considered illustrative and is intended to guide researchers in the characterization of this molecule.

Spectroscopic Data

The molecular structure of **1-(4-Iodophenyl)-1H-pyrazole** is presented below:

Caption: Molecular structure of **1-(4-Iodophenyl)-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

The expected proton NMR chemical shifts are based on data from analogous 1-aryl pyrazoles.
[1] The spectrum is anticipated to show signals for the three protons on the pyrazole ring and the four protons on the 4-iodophenyl ring.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.7 - 7.9	d	~1.5 - 2.0
H-4	6.4 - 6.6	t	~2.0 - 2.5
H-5	8.1 - 8.3	d	~2.5 - 3.0
H-2', H-6'	7.5 - 7.7	d	~8.5 - 9.0
H-3', H-5'	7.8 - 8.0	d	~8.5 - 9.0

¹³C NMR Data (Predicted)

The carbon NMR spectrum is predicted based on data for various substituted pyrazoles.[1][2]

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~141
C-4	~108
C-5	~128
C-1'	~139
C-2', C-6'	~122
C-3', C-5'	~139
C-4'	~90

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The expected vibrational frequencies are based on data from related pyrazole compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wavenumber (cm^{-1})	Assignment
3150 - 3100	C-H stretching (aromatic and pyrazole)
1590 - 1570	C=C stretching (aromatic ring)
1520 - 1500	C=N stretching (pyrazole ring)
1490 - 1470	C=C stretching (pyrazole ring)
1010 - 990	C-H in-plane bending
830 - 810	C-H out-of-plane bending (para-disubstituted)
~500	C-I stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The monoisotopic mass of $\text{C}_9\text{H}_7\text{IN}_2$ is 269.9654 Da.[\[6\]](#)

m/z	Predicted Fragment
270	$[M]^+$
143	$[M - I]^+$
116	$[M - I - HCN]^+$
127	$[I]^+$

The fragmentation of pyrazoles often involves the loss of N_2 or HCN from the heterocyclic ring.
[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **1-(4-Iodophenyl)-1H-pyrazole** are provided below.

Synthesis of 1-(4-Iodophenyl)-1H-pyrazole

A common method for the synthesis of 1-arylpyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with an arylhydrazine.[\[9\]](#)

Materials:

- 1,1,3,3-Tetramethoxypropane
- 4-Iodophenylhydrazine hydrochloride
- Hydrochloric acid (conc.)
- Ethanol
- Sodium bicarbonate
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol, add concentrated hydrochloric acid and stir at room temperature for 1-2 hours to generate malondialdehyde in situ.
- Add a solution of 4-iodophenylhydrazine hydrochloride (1.0 eq) in ethanol to the reaction mixture.
- Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-(4-iodophenyl)-1H-pyrazole**.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

- Acquire a ^{13}C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[\[10\]](#)

IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .[\[11\]](#)
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

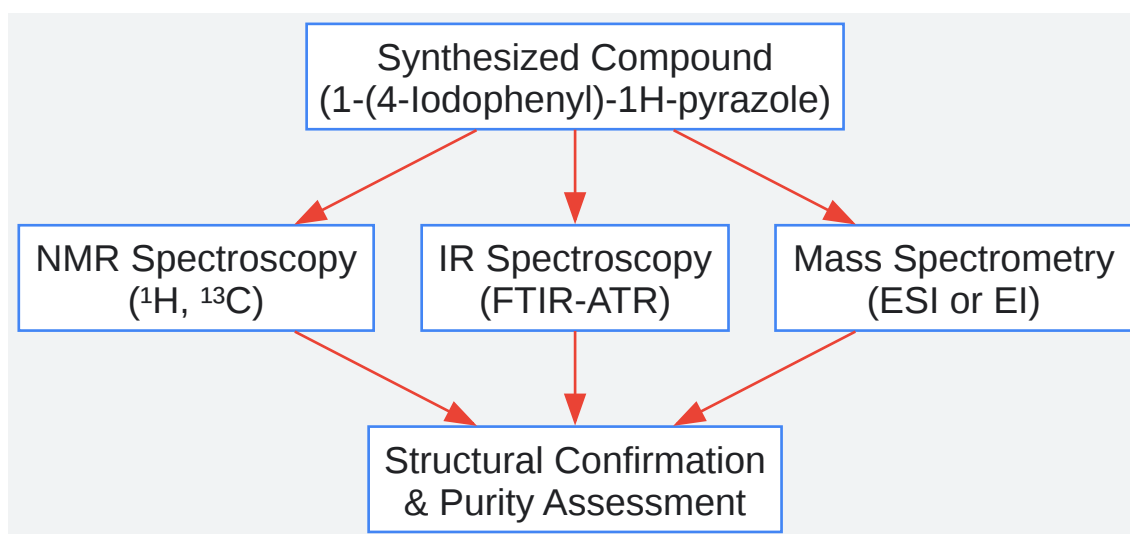
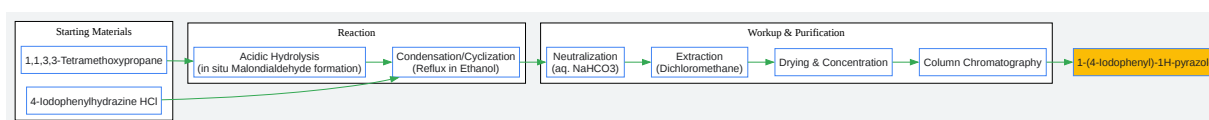
- A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Procedure:

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump. For EI, a direct insertion probe may be used for solid samples.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Workflow Visualizations

The following diagrams illustrate the synthesis and analysis workflow for **1-(4-Iodophenyl)-1H-pyrazole**.



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